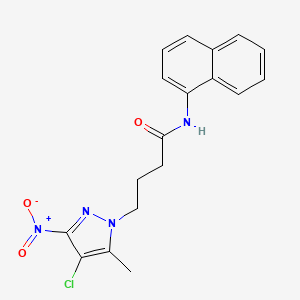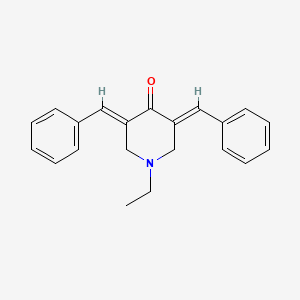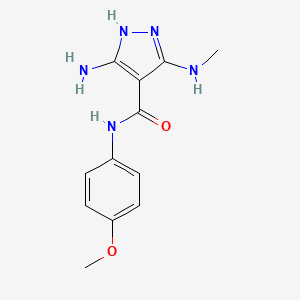![molecular formula C21H19N3OS B11454199 4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11454199.png)
4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a methoxyphenyl group, and a phenyl group attached to a pyrrolo[2,3-d]pyrimidine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of aniline derivatives with aryl ketones in the presence of dimethyl sulfoxide (DMSO) and potassium persulfate (K2S2O8) can lead to the formation of pyrimidine derivatives . Another approach involves the use of ZnCl2-catalyzed three-component coupling reactions, which allow for the synthesis of various disubstituted pyrimidine derivatives in a single step .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrimidine derivatives have been shown to inhibit certain enzymes involved in nucleotide biosynthesis, leading to antiviral effects . Additionally, the compound’s structural features may allow it to interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (PTM)
- 4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (PTMO)
- 4,5-disubstituted pyrimidine derivatives
Uniqueness
4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other pyrimidine derivatives, which may lack this functional group and, consequently, exhibit different chemical behaviors and biological activities.
Properties
Molecular Formula |
C21H19N3OS |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-ethylsulfanyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H19N3OS/c1-3-26-21-19-18(15-7-5-4-6-8-15)13-24(20(19)22-14-23-21)16-9-11-17(25-2)12-10-16/h4-14H,3H2,1-2H3 |
InChI Key |
YUWFRNSTUIWDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-(2-methoxyethyl)-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454129.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11454130.png)
![6-benzyl-2-hydroxy-1-(2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11454135.png)
![ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B11454149.png)


![4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11454172.png)
![Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate](/img/structure/B11454178.png)
![6-(1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11454185.png)

![2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate](/img/structure/B11454207.png)
![3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one](/img/structure/B11454210.png)
![N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B11454217.png)
![ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454219.png)
